

In-Depth Technical Guide to 11-(Dansylamino)undecanoic Acid

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Compound of Interest

Compound Name: 11-(Dansylamino)undecanoic acid

Cat. No.: B024213

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Audience: Researchers, scientists, and drug development professionals.

Introduction

11-(Dansylamino)undecanoic acid (DAUDA) is a fluorescent probe widely utilized in biochemical and biophysical research. This molecule is an analog of a long-chain fatty acid, featuring a dansyl group as a fluorescent reporter. Its utility lies in its ability to mimic natural fatty acids and bind to fatty acid-binding proteins (FABPs). Upon binding, the fluorescence properties of the dansyl group change significantly, providing a powerful tool for studying protein-ligand interactions. This guide provides a comprehensive overview of the core properties of **11-(dansylamino)undecanoic acid**, detailed experimental protocols for its application, and a visualization of the experimental workflow.

Core Properties and Data

The fundamental physicochemical properties of **11-(dansylamino)undecanoic acid** are summarized in the table below. This information is crucial for the accurate preparation of solutions and for the design of robust experimental setups.



Property	Value
Molecular Weight	434.59 g/mol [1][2]
Alternate Molecular Weight	434.6 g/mol [3][4]
Molecular Formula	C23H34N2O4S[1][3][4]
CAS Number	73025-02-2[1][4]
Appearance	White crystalline solid or powder
Solubility	Soluble in DMSO and methanol
Fluorescence (in Methanol)	λex: 335 nm; λem: 516 nm[2]

Experimental Protocol: Fluorescence Displacement Assay for Fatty Acid Binding Proteins

A primary application of **11-(dansylamino)undecanoic acid** is in fluorescence displacement assays to determine the binding affinity of competitor ligands for fatty acid-binding proteins (FABPs). This method relies on the displacement of DAUDA from the FABP binding pocket by a competing, non-fluorescent ligand, leading to a decrease in fluorescence intensity.

Materials

- 11-(dansylamino)undecanoic acid (DAUDA)
- Purified Fatty Acid Binding Protein (FABP)
- Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
- Competitor Ligand(s)
- 96-well, black, flat-bottom microplates
- Fluorescence microplate reader

Methodology



Preparation of Stock Solutions:

- Prepare a 10 mM stock solution of DAUDA in dimethyl sulfoxide (DMSO).
- Prepare a stock solution of the purified FABP of known concentration in the assay buffer.
- Prepare a series of dilutions of the competitor ligand in the assay buffer.

Assay Setup:

- In each well of the microplate, add a fixed concentration of FABP (e.g., 1 μM).
- \circ Add DAUDA to each well to a final concentration that results in a significant fluorescence signal upon binding to the FABP (e.g., 1 μ M).
- Add varying concentrations of the competitor ligand to the wells. Include control wells with no competitor ligand (maximum fluorescence) and wells with no FABP (background fluorescence).
- Bring the final volume in each well to a constant value (e.g., 100 μL) with the assay buffer.

Incubation and Measurement:

- Incubate the microplate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes), protected from light.
- Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DAUDA (e.g., excitation at ~340 nm and emission at ~520 nm).

Data Analysis:

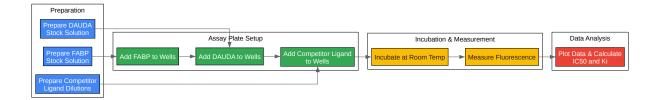
- Subtract the background fluorescence from all measurements.
- Plot the fluorescence intensity as a function of the competitor ligand concentration.
- Fit the data to a suitable binding model (e.g., a one-site competition model) to determine the IC₅₀ value of the competitor ligand.



 The binding affinity (Ki) of the competitor ligand can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the binding affinity (Kd) of DAUDA for the FABP is known.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the fluorescence displacement assay described above.



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Caption: Workflow for a fluorescence displacement assay using **11-(dansylamino)undecanoic** acid.

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References

1. alfa-chemistry.com [alfa-chemistry.com]



- 2. 11- 5-(Dimethylamino)-1-naphthalenesulfonylamino undecanoic acid BioReagent, fluorescence, = 98.0 TLC 73025-02-2 [sigmaaldrich.com]
- 3. 11-(Dansylamino)undecanoic acid | C23H34N2O4S | CID 122016 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
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